molecular formula C20H18O7 B192184 Gancaonin P CAS No. 129145-54-6

Gancaonin P

Cat. No. B192184
M. Wt: 370.4 g/mol
InChI Key: OCIIFJFJVOTFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Gancaonin P can be analyzed using various spectroscopic techniques. The UV spectrum shows peaks at 208, 231, 257, 272, 295, and 372 nm . The IR spectrum shows peaks at 3600, 3500, 3300, 1650, 1615, 1605, 1595, 1510, and 1480 . The EI-MS shows a molecular ion peak at 371 (M + 1) and 370 (M) . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

Gancaonin P is a yellow crystal with a melting point of 238–240°C . It is soluble in water at 9.465 mg/L at 25 °C .

Scientific Research Applications

Anti-Inflammatory Properties in Acute Pneumonia

Gancaonin P, derived from Glycyrrhiza uralensis, shows potential as a natural anti-inflammatory agent. A study by Ko et al. (2021) on acute pneumonia models revealed that Gancaonin P can attenuate the inflammatory response. This is achieved through the inhibition of pro-inflammatory cytokines and the downregulation of the NF-κB/MAPK pathway in lipopolysaccharide (LPS)-induced cells. Such properties make it a candidate for treating acute pneumonia and related inflammatory diseases (Ko et al., 2021).

Structural Identification

Gancaonin P is part of a group of prenylated flavonoids identified in Glycyrrhiza uralensis. Fukai et al. (1990) conducted a structural analysis of gancaonins L, M, N, O, and P, providing essential information on their chemical composition and potential for various applications in scientific research (Fukai et al., 1990).

Synthesis Techniques

Advanced synthesis techniques for Gancaonin P have been explored to facilitate its application in scientific research. Tischer and Metz (2007) described a method for synthesizing a protected derivative of the flavonol 6-prenylquercetin (gancaonin P) using processes such as Claisen rearrangement and cross-metathesis (Tischer & Metz, 2007).

Pharmacokinetics in Herb-Pair Interactions

The pharmacokinetic properties of compounds, including Gancaonin P, in traditional Chinese medicine herb-pair interactions have been investigated. For example, Zhang et al. (2013) studied the Fuzi-Gancao herb-pair, focusing on the absorption and pharmacokinetic characteristics of various compounds. This research provides insights into the mechanisms of action and potential interactions of Gancaonin P when used in combination with other herbal compounds (Zhang et al., 2013).

Ethnopharmacological Relevance

In traditional Chinese medicine, Glycyrrhiza uralensis (containing Gancaonin P) is known for its various pharmacological effects. Jiang et al. (2019) reviewed the phytochemicals and effects of licorice in combination preparations, highlighting the importance of compounds like Gancaonin P in traditional medicine practices (Jiang et al., 2019).

Future Directions

The future directions for research on Gancaonin P could include further investigation into its biological activities and potential therapeutic applications. Its anti-inflammatory effects suggest potential uses in the treatment of inflammatory conditions .

Relevant Papers Several papers have been published on Gancaonin P and related compounds. These include studies on the isolation and identification of Gancaonin P from Glycyrrhiza uralensis , and research into the biological activities of compounds from Glycyrrhiza uralensis .

properties

CAS RN

129145-54-6

Product Name

Gancaonin P

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)24)18(25)19(26)20(27-15)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3

InChI Key

OCIIFJFJVOTFTN-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C

melting_point

238-240°C

Other CAS RN

129145-54-6

physical_description

Solid

synonyms

Gancaonin P

Origin of Product

United States

Synthesis routes and methods

Procedure details

Yellow powder; UV (MeOH) λmax (log ε) 261 (4.13), 205 (4.79) nm; 1H NMR (CD3COCD3, 500 MHz) δ 1.66 (3H, s, H-5′), 1.82 (3H, s, H-4′), 3.56 (2H, d, J=6.0 Hz, H-1′), 5.29 (1H, m, H-2′), 6.36 (1H, s, H-8), 7.00 (1H, d, J=8.3 Hz, H-5′), 7.72 (1H, brd, J=7.4 Hz, H-6′), 7.87 (1H, s, H-2′); EIMS m/z 370 (M+, 100), 355 (94), 315 (45), 302 (37), 244 (12), 137 (21).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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